2,6-Bis(chloromethyl)-p-tolyl acetate
Description
Contextual Significance in Advanced Organic Synthesis and Chemical Sciences
In the realm of advanced organic synthesis, molecules bearing multiple reactive sites are invaluable. Bis(chloromethyl)aryl compounds, such as 2,6-Bis(chloromethyl)-p-tolyl acetate (B1210297), serve as important electrophilic intermediates. mdpi.comresearchgate.net The chloromethyl groups are excellent precursors for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This versatility allows for the construction of complex molecular architectures, including polymers and macrocycles. nih.gov The strategic placement of these groups ortho to the acetate functionality on a p-tolyl framework provides a scaffold for creating sterically defined and functionally diverse molecules.
Historical Perspective of Analogous Bis(chloromethyl)aryl Compounds in Chemical Literature
The synthesis of chloromethylated aromatic compounds has a rich history dating back to the late 19th and early 20th centuries. The foundational reaction for the synthesis of such compounds is the Blanc-Quelet reaction, also known as chloromethylation. This reaction, discovered by Gustave Louis Blanc in 1923, involves the treatment of an aromatic ring with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.
Initially, the reaction was used to introduce a single chloromethyl group onto an aromatic nucleus. However, the methodology was soon extended to the synthesis of bis(chloromethyl)aryl compounds, particularly from activated aromatic substrates. These compounds were quickly recognized for their utility as cross-linking agents in the production of polymers and ion-exchange resins. nih.gov The reactivity of the C-Cl bond in the chloromethyl group allows for facile conversion to other functionalities, making these compounds staples in synthetic organic chemistry.
Structural Features and their Influence on Chemical Research Trajectories
The chemical behavior and research applications of 2,6-Bis(chloromethyl)-p-tolyl acetate are dictated by its unique structural features. The interplay between the reactive chloromethyl groups and the substituted aromatic ring defines its potential as a synthetic intermediate.
The two chloromethyl groups are the primary sites of reactivity in the molecule. These benzylic halides are susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of their utility in a variety of synthetic applications, including:
Polymer Chemistry: Bis(chloromethyl)aryl compounds can be used as monomers or cross-linking agents in the synthesis of various polymers, including polystyrenes and poly(arylene ether)s. nih.gov
Fine Chemical Synthesis: The chloromethyl groups can be converted into a wide range of other functional groups, such as alcohols, ethers, esters, nitriles, and amines, providing access to a diverse array of substituted aromatic compounds.
The p-tolyl acetate core of the molecule influences its reactivity and potential applications in several ways:
Directing Effects: The methyl group at the para position and the acetate group are ortho, para-directing. In the context of the Blanc-Quelet reaction for the synthesis of this compound, these groups would direct the incoming chloromethyl groups to the ortho positions relative to the acetate.
Steric Hindrance: The placement of the two chloromethyl groups ortho to the acetate group introduces steric bulk around this functionality. This can influence the regioselectivity of subsequent reactions involving either the chloromethyl groups or the aromatic ring.
Modulation of Reactivity: The electron-donating nature of the methyl group and the electron-withdrawing nature of the acetate group (through resonance) modulate the electron density of the aromatic ring, which in turn affects its reactivity in electrophilic aromatic substitution reactions. The acetate group also serves as a protecting group for the phenolic hydroxyl, which can be deprotected under appropriate conditions to reveal a new reactive site.
Structure
3D Structure
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
[2,6-bis(chloromethyl)-4-methylphenyl] acetate |
InChI |
InChI=1S/C11H12Cl2O2/c1-7-3-9(5-12)11(15-8(2)14)10(4-7)6-13/h3-4H,5-6H2,1-2H3 |
InChI Key |
KUMMZJSZVNWQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CCl)OC(=O)C)CCl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2,6 Bis Chloromethyl P Tolyl Acetate
Nucleophilic Substitution Reactions of Chloromethyl Moieties
The two chloromethyl groups attached to the p-tolyl ring are benzylic halides, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions.
Mechanistic Pathways of Substitution (e.g., SN1, SN2)
The substitution of the chloro groups in 2,6-Bis(chloromethyl)-p-tolyl acetate (B1210297) can proceed through either an SN1 or an SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions such as the nature of the nucleophile, the solvent polarity, and the temperature.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. This concerted process, where the bond to the nucleophile forms as the bond to the chloride breaks, leads to an inversion of stereochemistry at the reaction center. For the chloromethyl groups of the title compound, which are primary, the SN2 pathway is generally favored due to minimal steric hindrance. The transition state is stabilized by the delocalization of electron density from the pi system of the aromatic ring. Strong, unhindered nucleophiles and polar aprotic solvents typically favor this pathway.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism, in contrast, is a two-step process. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. In the second step, the carbocation is rapidly attacked by a nucleophile. This pathway is favored by polar protic solvents, which can solvate both the departing chloride ion and the carbocation intermediate, and by weaker nucleophiles. Given that the chloromethyl groups are primary, an SN1 reaction is less common than for secondary or tertiary benzylic halides but can be promoted under forcing conditions or with specific substrates.
The competition between these two pathways is a key feature of the reactivity of 2,6-Bis(chloromethyl)-p-tolyl acetate.
Scope and Limitations of Nucleophilic Reagents
A wide array of nucleophiles can be employed to displace the benzylic chlorides of this compound, leading to a diverse range of substituted products. The nature of the nucleophile not only determines the product but also influences the reaction mechanism.
| Nucleophile Category | Example Nucleophiles | Typical Products | Mechanistic Preference |
| Oxygen Nucleophiles | Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻), Carboxylates (RCOO⁻) | Diols, Diethers, Diesters | SN2 with strong nucleophiles; SN1 in solvolysis |
| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (RNH₂, R₂NH), Azide (B81097) (N₃⁻) | Diamines, Diazides | Generally SN2 |
| Sulfur Nucleophiles | Hydrosulfide (SH⁻), Thiolates (RS⁻) | Dithiols, Dithioethers | Strong nucleophiles, strongly favor SN2 |
| Carbon Nucleophiles | Cyanide (CN⁻), Enolates, Organometallics | Dinitriles, C-C coupled products | SN2 for cyanide and enolates |
| Halogen Nucleophiles | Iodide (I⁻) (Finkelstein reaction) | Diiodides | SN2 |
Limitations:
Steric Hindrance: While the chloromethyl groups themselves are not highly hindered, bulky nucleophiles may react more slowly, particularly in SN2 reactions.
Basicity of Nucleophile: Strongly basic nucleophiles (e.g., tert-butoxide) can promote elimination reactions, although this is less common for benzylic halides compared to alkyl halides.
Chelation/Complexation: Nucleophiles with multiple donor atoms may chelate to a common cation or form bridged products, especially if the two chloromethyl groups react sequentially.
Stereochemical Outcomes in Chiral Environments
When this compound is reacted with chiral, non-racemic nucleophiles, or in the presence of a chiral catalyst, the formation of diastereomeric products is possible. The stereochemical outcome is directly linked to the reaction mechanism.
SN2 Pathway: A pure SN2 reaction will proceed with inversion of configuration at the benzylic carbon. If a chiral nucleophile is used, the stereochemistry of the product will be determined by this inversion.
SN1 Pathway: An SN1 reaction proceeds through a planar carbocation intermediate. Nucleophilic attack can occur from either face, leading to a racemic mixture if the substrate were chiral at the benzylic position. For the achiral chloromethyl groups, reaction with a chiral nucleophile would lead to a mixture of diastereomers.
Reactions Involving the Acetate Ester Functionality
The acetate group in this compound is also susceptible to chemical transformation, primarily through hydrolysis or intramolecular rearrangement.
Ester Hydrolysis Mechanisms in Aqueous Systems
In aqueous systems, the acetate ester can be hydrolyzed to the corresponding phenol (B47542), 2,6-bis(chloromethyl)-p-cresol, and acetic acid. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group, forming acetic acid. The phenoxide is then protonated by the solvent. The reaction is typically second-order, being first-order in both the ester and the hydroxide ion.
Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. After proton transfers, a tetrahedral intermediate is formed, which can then eliminate the phenol to give the protonated carboxylic acid. Deprotonation yields the final products. The presence of the electron-withdrawing chloromethyl groups may slightly influence the rate of hydrolysis by affecting the electron density on the aromatic ring and the stability of the phenoxide leaving group.
Intramolecular Rearrangement Processes of Aryl Acetates (e.g., Fries Rearrangement)
The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃). wikipedia.orgthermofisher.com In the case of this compound, this rearrangement would involve the migration of the acetyl group from the phenolic oxygen to the aromatic ring.
The mechanism is believed to proceed through the formation of a complex between the Lewis acid and the carbonyl oxygen of the ester. This is followed by the generation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol ring.
Electrophilic Aromatic Substitution Potentials
The orientation of substituents on the benzene (B151609) ring in this compound would theoretically influence the positions of further electrophilic attack. The para-methyl group is an activating group and an ortho-, para-director, while the ortho-acetate group is a deactivating ortho-, para-director. The two ortho-chloromethyl groups are weakly deactivating and also ortho-, para-directing. The cumulative effect of these groups would determine the regioselectivity of any subsequent electrophilic aromatic substitution reactions. However, no specific studies detailing these reactions for this compound have been identified.
Radical Reaction Pathways and their Synthetic Utility
The presence of two benzylic chloride functionalities in this compound suggests a high propensity for radical reactions. Benzylic halides are known precursors for benzylic radicals, which are stabilized by resonance with the aromatic ring. These radicals can participate in a variety of synthetic transformations.
The carbon-chlorine bonds in the chloromethyl groups can be homolytically cleaved under thermal or photochemical conditions, or through the action of radical initiators, to generate benzylic radicals. These radicals could then propagate in chain reactions, leading to the functionalization of the methyl groups. Potential reactions could include substitution of the chlorine atoms with other functional groups or participation in polymerization processes. Without experimental data, the specific conditions and outcomes of such reactions for this molecule are unknown.
The two chloromethyl groups in close proximity on the aromatic ring present an intriguing structural motif for potential intramolecular radical reactions. Under appropriate conditions, the formation of a diradical species could theoretically lead to cyclization or annulation products, forming new ring structures. Such reactions are valuable in the synthesis of complex polycyclic molecules. Nevertheless, a review of the available literature reveals no studies that have explored these specific radical cyclization or annulation pathways for this compound.
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specific applications outlined in the provided structure. The search for documented evidence of this particular compound's use in the specified areas of synthesis and chemistry did not yield relevant research findings.
The topics requested were:
Applications in Advanced Organic Synthesis and Chemical Materials Science
Ligand Design and Coordination Chemistry
Catalytic Applications via Complexation with Transition Metals
Extensive searches, including those using the compound's CAS number (19228-70-7), did not uncover any specific literature detailing its application as an intermediate for retroviral protease inhibitors, a precursor for pyridine (B92270) or other nitrogen-containing heterocycles, a scaffold for macrocyclic compounds, or in the design of N-donor ligands and their catalytic applications with transition metals.
While research exists for structurally related compounds, such as 2,6-bis(chloromethyl)pyridine, in some of these applications, the strict requirement to focus solely on 2,6-Bis(chloromethyl)-p-tolyl acetate (B1210297) prevents the inclusion of analogous information. Therefore, fulfilling the request to generate a thorough, informative, and scientifically accurate article strictly following the provided outline is not feasible with the currently available information.
Functional Material Precursors
The presence of two reactive chloromethyl groups and an acetate functional group on an aromatic ring makes 2,6-Bis(chloromethyl)-p-tolyl acetate a candidate as a precursor for functional materials. These groups offer sites for various chemical modifications and polymerizations.
As a monomer, this compound could potentially be used in the synthesis of various polymers and resins. The chloromethyl groups are highly reactive and can participate in several types of polymerization reactions. For instance, they can undergo reactions with nucleophiles to form new covalent bonds, leading to the formation of polymer chains.
One possible application is in the synthesis of polyelectrolytes or ion-exchange resins. The chloromethyl groups can be quaternized with tertiary amines to introduce cationic charges onto the aromatic ring, leading to the formation of a water-soluble or swellable polymer.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Co-reactant/Initiator | Resulting Polymer/Resin Type | Potential Properties |
| Polycondensation | Dihydric phenols, diamines | Aromatic ethers, polyamines | High thermal stability, chemical resistance |
| Friedel-Crafts Polymerization | Lewis acid catalyst | Cross-linked aromatic resins | Rigidity, thermal stability |
| Quaternization followed by Polymerization | Tertiary amines | Cationic polyelectrolytes | Water solubility, ion-exchange capacity |
It is important to note that these are potential applications based on the general reactivity of chloromethylated aromatic compounds, and specific research on this compound in these contexts is limited.
The bifunctional nature of this compound, with its two chloromethyl groups, makes it a theoretical candidate for use as a cross-linking agent. Cross-linking is a critical process in polymer chemistry that involves the formation of a three-dimensional network structure from linear or branched polymer chains. This process generally improves the mechanical properties, thermal stability, and solvent resistance of the resulting material.
In this role, this compound could be used to cross-link pre-existing polymers that contain suitable nucleophilic functional groups, such as hydroxyl, amino, or thiol groups. The chloromethyl groups would react with these nucleophiles, forming stable covalent linkages between the polymer chains.
Table 2: Potential Cross-Linking Applications of this compound
| Polymer to be Cross-linked | Nucleophilic Group | Resulting Cross-linked Polymer | Enhanced Properties |
| Poly(vinyl alcohol) | Hydroxyl (-OH) | Cross-linked PVA | Improved water resistance, mechanical strength |
| Poly(ethyleneimine) | Amine (-NH2) | Cross-linked PEI | Gel formation, modified solubility |
| Thiol-containing polymers | Thiol (-SH) | Cross-linked polythiols | Increased rigidity, thermal stability |
The efficiency of the cross-linking reaction would depend on factors such as the reaction temperature, the presence of a catalyst (often a base to neutralize the HCl by-product), and the solvent used. While the potential for this compound to act as a cross-linking agent is chemically plausible, specific examples and detailed studies of its use in this capacity are not widely reported.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
High-Resolution 1H NMR and 13C NMR Chemical Shift Analysis
Detailed experimental ¹H and ¹³C NMR data for 2,6-Bis(chloromethyl)-p-tolyl acetate (B1210297) is not available in the public domain or scientific literature based on extensive searches. For a complete structural analysis, the acquisition of such spectra would be a critical step.
The expected ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) would indicate the electronic environment of the protons. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), the protons of the chloromethyl groups (-CH₂Cl) would likely resonate in the range of δ 4.5-5.0 ppm, and the methyl protons of the tolyl and acetate groups would be found in the upfield region (δ 2.0-2.5 ppm). Integration of the signals would correspond to the number of protons of each type.
The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. The chemical shifts would be indicative of the carbon's hybridization and the nature of its attached atoms. One would expect to see signals for the carbonyl carbon of the acetate group (around δ 170 ppm), aromatic carbons (δ 120-150 ppm), the chloromethyl carbons (δ 40-50 ppm), and the methyl group carbons (δ 15-25 ppm).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.5 | Singlet | 2H |
| -CH₂Cl | 4.6 - 4.8 | Singlet | 4H |
| p-tolyl-CH₃ | 2.3 - 2.5 | Singlet | 3H |
| Acetate-CH₃ | 2.1 - 2.3 | Singlet | 3H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Acetate) | 168 - 172 |
| Aromatic C-O | 148 - 152 |
| Aromatic C-CH₃ | 135 - 139 |
| Aromatic C-CH₂Cl | 133 - 137 |
| Aromatic C-H | 128 - 132 |
| -CH₂Cl | 43 - 47 |
| p-tolyl-CH₃ | 20 - 23 |
| Acetate-CH₃ | 19 - 22 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To definitively establish the connectivity of the atoms within the 2,6-Bis(chloromethyl)-p-tolyl acetate molecule, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this specific molecule, COSY is not expected to show many correlations as most proton groups are isolated from each other by quaternary carbons or heteroatoms, resulting in singlet peaks in the ¹H NMR spectrum.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals corresponding to the aromatic C-H, the chloromethyl (-CH₂Cl), the tolyl methyl, and the acetate methyl groups.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of the bonds and functional groups present.
The IR spectrum of this compound has been recorded and is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov Analysis of this spectrum would reveal key absorption bands. A strong absorption band characteristic of the C=O stretching vibration of the ester functional group is expected in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl/chloromethyl groups would be found around 2850-3100 cm⁻¹. The presence of the C-Cl bonds would give rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric stretching of the C-CH₂Cl bonds would also be expected to be Raman active.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1200 - 1300 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2970 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
An electron ionization (EI) mass spectrum for this compound is available. nist.gov The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₂Cl₂O₂), which is approximately 246 g/mol . The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 9:6:1.
The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, one might expect to see a prominent peak corresponding to the loss of a ketene molecule (CH₂=C=O) from the molecular ion. Another likely fragmentation would be the loss of a chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl). The cleavage of the ester bond could lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. Further fragmentation of the aromatic portion of the molecule would also be observed.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment Ion | m/z (approx.) |
| [C₁₁H₁₂Cl₂O₂]⁺ (M⁺) | 246 |
| [M - CH₂=C=O]⁺ | 204 |
| [M - CH₂Cl]⁺ | 197 |
| [M - Cl]⁺ | 211 |
| [CH₃CO]⁺ | 43 |
Derivatization Strategies for Enhanced Functionality
Silylation as a Protecting Group Strategy and Analytical Derivatization Method
Silylation is a versatile technique in organic synthesis, often employed to protect reactive functional groups like alcohols and phenols. mdpi.comresearchgate.net For a derivative of 2,6-Bis(chloromethyl)-p-tolyl acetate (B1210297), silylation would become relevant after the hydrolysis of the acetate group to its corresponding phenol (B47542), 2,6-Bis(chloromethyl)-4-methylphenol. nih.govsigmaaldrich.com This phenolic hydroxyl group can be converted into a silyl (B83357) ether.
This protection strategy is valuable because silyl ethers are generally stable under a variety of reaction conditions but can be easily removed when needed. researchgate.net The introduction of a bulky silyl group can also influence the steric environment around the reactive chloromethyl groups, potentially allowing for selective reactions.
Common silylating agents include chlorosilanes (like trimethylsilyl (B98337) chloride, TMSCl) and silyl triflates. mdpi.com The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). researchgate.net
Table 2: Common Silylating Agents for Phenols
| Reagent | Silyl Group | Key Features |
|---|---|---|
| Trimethylsilyl chloride (TMSCl) | TMS | Easily introduced and removed; provides basic protection. |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | TBDMS | Offers greater steric bulk and stability compared to TMS. |
Beyond its role as a protecting group, silylation is also a powerful tool in analytical chemistry. Derivatizing polar molecules by replacing active hydrogens with silyl groups increases their volatility and thermal stability, making them more amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
Introduction of Diverse Functional Groups via Substitution or Modification of Existing Moieties
The two chloromethyl groups are the primary sites for introducing new functionalities onto the molecule. As benzylic halides, they are highly reactive towards nucleophiles in substitution reactions (Sₙ1 and Sₙ2 type). This allows for the direct incorporation of a wide range of atoms and molecular fragments. fsu.edu
Nucleophilic Substitution Reactions:
Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group (-CN), which is a versatile precursor for carboxylic acids, amines, and amides.
Azidation: Using sodium azide (B81097) (NaN₃) yields a bis(azidomethyl) derivative. Azides are useful for introducing nitrogen-containing functionalities, including amines (via reduction) and triazoles (via cycloaddition reactions).
Alkoxylation/Aryloxylation: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) forms ethers.
Thiolation: Treatment with thiols or thiolate salts introduces thioether linkages.
Phosphonation: The Arbusov reaction with phosphites can be used to attach phosphonate (B1237965) esters, which have applications in coordination chemistry and materials science. nih.gov
Modification of the Acetate Group: The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol, 2,6-Bis(chloromethyl)-4-methylphenol. This unmasks a reactive hydroxyl group, which can then be derivatized further, for instance, by etherification or esterification with different acyl groups, expanding the range of possible structures.
Strategies for Chiral Derivatization and Enantiomeric Enrichment
While 2,6-Bis(chloromethyl)-p-tolyl acetate itself is achiral, its derivatives can be made chiral. Derivatization with chiral, non-racemic reagents can lead to the formation of diastereomers, which can often be separated using standard techniques like chromatography.
For example, substitution of the chloromethyl groups with a chiral alcohol or amine would result in a mixture of diastereomers. These diastereomers, having different physical properties, can be separated. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched target compound.
Another approach involves the analytical derivatization of a chiral derivative for the purpose of determining its enantiomeric purity. For instance, if one of the chloromethyl groups were converted to a hydroxyl group, this new chiral center could be esterified with a chiral acid chloride. scirp.org The resulting diastereomeric esters can then be separated and quantified using high-performance liquid chromatography (HPLC) on a chiral stationary phase. scirp.org This technique is essential for developing and monitoring asymmetric syntheses. Preparation of chirally deuterated benzyl (B1604629) chlorides from benzyl alcohols has also been demonstrated as a method for creating chiral centers. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,6-Bis(chloromethyl)-p-tolyl acetate with high purity?
- Methodology :
- Catalyzed Lithiation : Reactions using catalysts like DTBB (4,4'-di-tert-butylbiphenyl) in anhydrous THF at low temperatures (-90°C) can facilitate lithiation of chloromethyl groups. This approach, adapted from pyridine derivatives, may yield diastereomeric mixtures requiring purification via flash chromatography (hexane/ethyl acetate gradients) .
- Multi-Step Synthesis : Combining chloromethylation of p-tolyl acetate with formaldehyde and HCl under controlled conditions, followed by recrystallization (e.g., methanol) to isolate the product. Monitor reaction progress using TLC with aluminum oxide plates .
- Key Parameters :
- Solvent purity (anhydrous THF, ≤0.006% water) and argon atmosphere to prevent side reactions.
- Catalyst loading (e.g., 0.05 mmol DTBB per 1 mmol substrate) and slow electrophile addition to minimize byproducts .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to identify chloromethyl protons (δ ~4.0–4.5 ppm) and aromatic signals (δ ~6.8–7.6 ppm). Diastereomeric mixtures may show split peaks .
- IR Spectroscopy : Detect C-Cl stretches (~600–800 cm) and ester carbonyl vibrations (~1740 cm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : Validate purity (>98%) by matching experimental C/H/N percentages to theoretical values .
Advanced Research Questions
Q. What factors influence the reactivity of the chloromethyl groups in this compound under nucleophilic substitution?
- Critical Factors :
- Steric Hindrance : The bulky p-tolyl acetate group may slow reactivity compared to simpler analogs (e.g., 2,6-Bis(chloromethyl)pyridine). Optimize solvent polarity (e.g., DMF for SN2) or use phase-transfer catalysts .
- Temperature : Lower temperatures (-90°C) favor controlled lithiation, while higher temperatures (20–50°C) accelerate substitution but risk decomposition .
- Electrophile Compatibility : Test diverse nucleophiles (e.g., amines, thiols) to map reactivity. Monitor byproducts via GC-MS .
Q. How can researchers resolve contradictions in reported yields or byproduct formation during synthesis?
- Troubleshooting Strategies :
- Purification Optimization : Use gradient elution in column chromatography to separate diastereomers or byproducts. For crystalline products, recrystallize in methanol/water mixtures .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to detect intermediates (e.g., lithiated species) and adjust reagent stoichiometry dynamically .
- Comparative Studies : Benchmark against analogous compounds (e.g., 2,6-Bis(bromomethyl)pyridine) to identify systemic issues in chloromethyl reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
